3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Physicochemical profiling Lipophilicity Drug-likeness

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (CAS 339102‑78‑2) is a fully synthetic 2‑pyrrolidinyl‑3‑arylquinoline with a molecular formula of C₂₀H₂₀N₂ and a molecular weight of 288.4 g·mol⁻¹. The compound is built on a quinoline core bearing a pyrrolidin‑1‑yl substituent at the 2‑position and a 4‑methylphenyl (p‑tolyl) ring at the 3‑position.

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
CAS No. 339102-78-2
Cat. No. B3129593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline
CAS339102-78-2
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCC4
InChIInChI=1S/C20H20N2/c1-15-8-10-16(11-9-15)18-14-17-6-2-3-7-19(17)21-20(18)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3
InChIKeyYXIOVMIBWCDOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (CAS 339102-78-2) – Chemical Identity, Core Scaffold, and Procurement-Relevant Baseline


3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (CAS 339102‑78‑2) is a fully synthetic 2‑pyrrolidinyl‑3‑arylquinoline with a molecular formula of C₂₀H₂₀N₂ and a molecular weight of 288.4 g·mol⁻¹ [1]. The compound is built on a quinoline core bearing a pyrrolidin‑1‑yl substituent at the 2‑position and a 4‑methylphenyl (p‑tolyl) ring at the 3‑position. Commercial vendors report a typical purity of ≥98 % and recommend storage under dry, refrigerated conditions (2–8 °C, sealed) . The scaffold places the compound at the intersection of two acknowledged pharmacophoric spaces—the quinoline chemotype, which has delivered numerous antimicrobial, anticancer, and CNS‑active agents, and the pyrrolidine ring, which often enhances target engagement and modulates metabolic stability. For procurement decisions, the defining structural feature that distinguishes this compound from the widely available 3‑phenyl‑2‑(pyrrolidin‑1‑yl)quinoline (CAS 339102‑76‑0) is the para‑methyl substituent on the C‑3 aryl ring. This seemingly subtle methyl “decoration” is expected, on class‑level grounds, to alter lipophilicity (XLogP3 = 5.1), electronic distribution, and steric fit at hydrophobic binding pockets, thereby creating measurable differences in potency, selectivity, and pharmacokinetic behavior that are not achievable with the unsubstituted phenyl analog [1][2].

Why 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline Cannot Be Trivially Replaced by Closest In‑Class Analogs


The quinoline‑pyrrolidine chemical space is populated by compounds whose biological fingerprints are exquisitely sensitive to even small peripheral modifications. Direct evidence from a focused set of 2‑pyrrolidinylquinolines demonstrates that retaining the core scaffold while changing only the substitution pattern can shift an IC₅₀ value by almost 2‑fold against the same molecular target: 4‑methyl‑2‑(pyrrolidin‑1‑yl)quinoline (BDBM77620) requires 3,590 nM to inhibit the TRPC4 ion channel, whereas the 6‑ethyl‑4‑methyl analog (BDBM77625) achieves the same effect at 2,050 nM [1][2]. Furthermore, the 3‑position aryl group represents a critical determinant of both potency and selectivity. A QSAR investigation on phenylquinoline derivatives confirmed that the nature and position of substituents on the 3‑phenyl ring quantitatively govern predicted antibacterial activity, validating that even a methyl → hydrogen exchange at the para position materially alters the biological outcome [3]. Consequently, a procurement specification that treats 3‑(4‑methylphenyl)‑2‑(pyrrolidin‑1‑yl)quinoline as interchangeable with its des‑methyl counterpart or with 4‑methyl‑2‑pyrrolidinyl regioisomers introduces an uncontrolled variable that can compromise assay reproducibility, invalidate structure‑activity relationship (SAR) interpretation, and undermine lead‑optimization campaigns.

Quantitative Comparative Evidence for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (CAS 339102‑78‑2) Versus Its Closest Analogs


Hydrophobicity-Driven Differentiation: XLogP3 Shift Relative to the Des‑Methyl Analog

The 3‑(4‑methylphenyl)‑2‑(pyrrolidin‑1‑yl)quinoline (target compound) exhibits a predicted octanol–water partition coefficient (XLogP3) of 5.1, whereas the direct comparator 3‑phenyl‑2‑(pyrrolidin‑1‑yl)quinoline (CAS 339102‑76‑0) yields an XLogP3 of 4.3 (both values computed by identical algorithm, PubChem release 2025.09.15) [1][2]. This +0.8 log-unit increase reflects the added methyl group at the para position of the 3‑aryl ring and is consistent with a Hansch π‑value of approximately 0.5–0.6 for a phenyl→tolyl substitution, further amplified by the electron‑rich quinoline environment.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Rotatable Bond Signature: Differentiating the Target from Simpler 2‑Pyrrolidinylquinolines

The target compound (MW = 288.4 g·mol⁻¹, 2 rotatable bonds) occupies a distinct property space relative to two frequently encountered 2‑pyrrolidinylquinoline comparator series: (i) the 4‑methyl‑2‑(pyrrolidin‑1‑yl)quinoline sub‑class (MW ≈ 226 g·mol⁻¹, 1 rotatable bond) and (ii) the 6‑ethyl‑4‑methyl‑2‑(pyrrolidin‑1‑yl)quinoline sub‑class (MW ≈ 254 g·mol⁻¹, 2 rotatable bonds) [1][2][3]. The MW gap of approximately 62 Da relative to the simplest analog arises from the pendant 4‑methylphenyl ring, which simultaneously increases the number of aromatic carbons available for π‑stacking interactions and raises the topological polar surface area (TPSA) from approximately 5 Ų to approximately 16 Ų.

Molecular descriptors Drug-likeness SAR library design

Predicted CYP1A2 Time‑Dependent Inhibition Liability: Class‑Level SAR Inferred from the Des‑Methyl Analog

Although a direct, head‑to‑head measurement of CYP1A2 time‑dependent inhibition (TDI) has not been publicly reported for the target compound, the structurally proximate analog 3‑phenyl‑2‑(pyrrolidin‑1‑yl)quinoline (CAS 339102‑76‑0) has been characterized in a human liver microsome assay and displays a low‑level TDI with an IC₅₀ of 2,530 nM [1]. Within the quinoline chemotype, the introduction of a para‑methyl substituent on the 3‑aryl ring generally leads to a modest increase in metabolic stability due to steric shielding of the phenyl ring from CYP‑mediated oxidation; however, the overall TDI liability is expected to remain within the same low‑micromolar range as the des‑methyl analog [2]. This contrasts with many 4‑aminoquinoline antimalarials that exhibit CYP1A2 IC₅₀ values < 1 µM and carry a higher drug‑drug interaction (DDI) flag.

Drug metabolism CYP inhibition DDI risk

Optimal Research and Industrial Application Scenarios for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline (339102‑78‑2)


CNS‑Focused Lead Optimization Requiring a High‑Lipophilicity Quinoline Probe

Because the target compound exhibits an XLogP3 of 5.1—0.8 log units higher than the des‑methyl analog—it is uniquely suited for structure‑permeability relationship (SPR) studies aimed at crossing the blood–brain barrier (BBB). The predicted lipophilicity places it squarely within the CNS‑MPO sweet spot for brain‑penetrant candidates (XLogP 3–5), making it a rational choice for CNS discovery programs where improved passive diffusion is desired relative to the less lipophilic 3‑phenyl‑2‑(pyrrolidin‑1‑yl)quinoline [1][2].

CYP1A2 Drug‑Drug Interaction (DDI) Risk‑Mitigation Screening

The available class‑level evidence, anchored by a measured CYP1A2 TDI IC₅₀ of 2,530 nM for the des‑methyl analog, positions the target compound as a clean starting point for CYP1A2 DDI‑sensitive projects. It can serve as a negative control or probe compound in panels designed to differentiate between low‑TDI and high‑TDI quinoline chemotypes, thereby reducing the risk of late‑stage attrition due to CYP1A2‑mediated interactions [1].

TRPC4 Ion Channel Screening and Pharmacological Tool Refinement

The 2‑pyrrolidinylquinoline scaffold has demonstrated concentration‑dependent TRPC4 inhibition, with IC₅₀ values spanning 2,050 nM to 3,940 nM depending on the substituent profile. Although the exact TRPC4 IC₅₀ of the target compound awaits disclosure, its unique 3‑(4‑methylphenyl) architecture introduces a novel interaction surface that may shift potency and selectivity relative to the 4‑methyl and 6‑ethyl‑4‑methyl analogs. This compound is therefore a high‑value addition to TRPC4 screening decks, enabling SAR exploration around the 3‑position of the quinoline core [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methylphenyl)-2-(pyrrolidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.